1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one
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Overview
Description
1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that include a pyrrole ring and a pyrazine ring . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For example, “ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate” can be synthesized in good yield by the reaction of the related N-alkylpyrrole with hydrazine hydrate .
Result of Action and Action Environment
The result of the action of these compounds can also vary widely, from antimicrobial effects to kinase inhibition . The action environment, including factors such as pH, temperature, and the presence of other molecules, can significantly influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
3,5-dimethyl-1,3,4,7-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4-dien-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-6-8-10(13(2)12-6)14-5-3-4-7(14)9(15)11-8/h7H,3-5H2,1-2H3,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRJKLPONPGCMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NC(=O)C3N2CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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